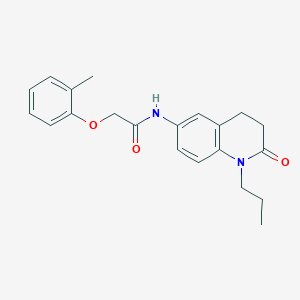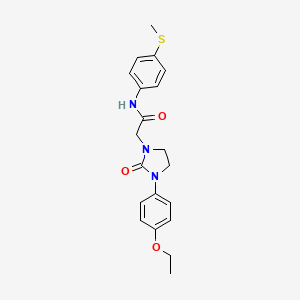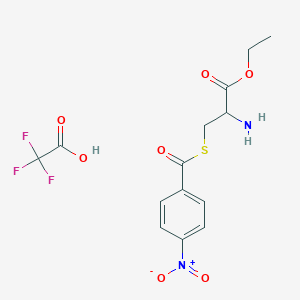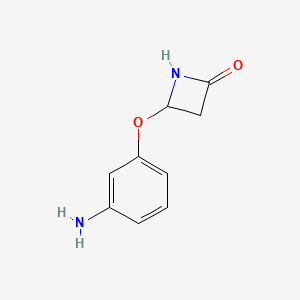![molecular formula C13H24ClN B2596518 Chlorhydrate de [1-(1-adamantyl)-1-méthyléthyl]amine CAS No. 1660-17-9](/img/structure/B2596518.png)
Chlorhydrate de [1-(1-adamantyl)-1-méthyléthyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride: is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties. This compound is often used in medicinal chemistry due to its antiviral and antiparkinsonian properties .
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential antiviral properties. It has shown efficacy against various strains of influenza viruses .
Medicine: Medically, it is used in the treatment of Parkinson’s disease and as an antiviral agent. Its ability to cross the blood-brain barrier makes it effective in neurological applications .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride typically involves the reaction of adamantane derivatives with appropriate amines. One common method includes the Ritter reaction, where adamantane is reacted with acetonitrile and sulfuric acid to form N-(1-adamantyl)-acetamide. This intermediate is then hydrolyzed to produce the desired amine .
Industrial Production Methods: Industrial production often employs a two-step process starting from 1-bromoadamantane. The first step involves the reaction of 1-bromoadamantane with formamide to produce N-(1-adamantyl)-formamide. This intermediate is then hydrolyzed using hydrochloric acid to yield [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted adamantane derivatives.
Mécanisme D'action
The mechanism of action of [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride involves its interaction with specific molecular targets. In antiviral applications, it inhibits the replication of viral RNA by interfering with the viral polymerase enzyme. In the treatment of Parkinson’s disease, it acts as an antagonist to the NMDA receptor, thereby modulating neurotransmitter release and reducing symptoms .
Comparaison Avec Des Composés Similaires
Amantadine: Another adamantane derivative used as an antiviral and antiparkinsonian agent.
Rimantadine: Similar to amantadine but with a different side chain, used primarily as an antiviral.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic properties.
Uniqueness: What sets [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride apart is its enhanced stability and efficacy in crossing the blood-brain barrier, making it particularly effective in neurological applications .
Propriétés
IUPAC Name |
2-(1-adamantyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,3-8,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCVKLQGFFSMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2596435.png)
![1-(2-Methoxypyridin-4-yl)-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2596437.png)
![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)


![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2596443.png)
![(2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one](/img/structure/B2596444.png)


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2596452.png)
![4-(N-methyl-N-phenylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2596454.png)
![methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2596455.png)
![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2596456.png)
![tert-butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2596458.png)
